Lipophilicity (logP) Differentiation: A Balanced Profile for Drug-Like Properties
Methyl thiomorpholine-3-carboxylate hydrochloride exhibits a computed logP of 0.2862, positioning it in the optimal range (0–3) for oral drug candidates, whereas its free base analog (methyl thiomorpholine-3-carboxylate, CAS 78865-47-1) displays a significantly lower logP of -0.1356, and the corresponding carboxylic acid derivative (thiomorpholine-3-carboxylic acid hydrochloride, CAS 96612-95-2) shows variable but generally higher logP values (0.1978–0.9068) [1]. This lipophilicity differential directly influences membrane permeability and distribution characteristics.
| Evidence Dimension | Lipophilicity (logP, computed) |
|---|---|
| Target Compound Data | 0.2862 |
| Comparator Or Baseline | Methyl thiomorpholine-3-carboxylate (free base, CAS 78865-47-1): -0.1356; Thiomorpholine-3-carboxylic acid hydrochloride (CAS 96612-95-2): 0.1978–0.9068 |
| Quantified Difference | Target compound is +0.4218 logP units more lipophilic than the free base and resides within the optimal drug-likeness window |
| Conditions | In silico computed properties (source: Leyan, Molbase) |
Why This Matters
Procurement of a compound with a logP in the 0–3 range ensures alignment with Lipinski's Rule of Five for oral bioavailability, reducing late-stage ADME attrition in drug discovery programs.
- [1] Molbase. (n.d.). Thiomorpholine-3-carboxylic acid hydrochloride (CAS 96612-95-2). Computed Properties. View Source
